Authored by: A Senior Application Scientist
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 4-Morpholinobenzoic Acid
Introduction
4-Morpholinobenzoic acid, a heterocyclic aromatic carboxylic acid, has emerged as a compound of significant interest across various scientific disciplines. Its unique molecular architecture, featuring a morpholine ring attached to a benzoic acid moiety, imparts favorable physicochemical properties, including enhanced solubility and reactivity.[1] This guide provides a comprehensive technical overview of 4-Morpholinobenzoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, applications, and analytical characterization, offering field-proven insights and detailed protocols to support your research and development endeavors.
Molecular and Physicochemical Profile
The structural and physical characteristics of 4-Morpholinobenzoic acid are fundamental to its utility in various applications. The presence of both a carboxylic acid group and a tertiary amine within the morpholine ring allows for a range of chemical modifications and interactions.
Caption: Molecular Structure of 4-Morpholinobenzoic acid.
Below is a summary of the key physicochemical properties of 4-Morpholinobenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4] |
| Molecular Weight | 207.23 g/mol | [1][3] |
| CAS Number | 7470-38-4 | [1][2][3] |
| Appearance | Off-white solid/powder | [1][3] |
| Melting Point | 278-281 °C | [2] |
| Boiling Point | 413.194 °C at 760 mmHg | [2] |
| Density | 1.254 g/cm³ | [2] |
| Solubility | Slightly soluble in water | [5] |
| Storage Temperature | 0-8 °C | [1][3] |
Synthesis and Mechanism
A common and efficient method for the synthesis of 4-Morpholinobenzoic acid is the alkaline hydrolysis one-pot method using ethyl 4-fluorobenzoate and morpholine as starting materials.[5] This approach is favored for its high yield and straightforward procedure.
The reaction proceeds in two main steps:
-
Nucleophilic Aromatic Substitution: The nitrogen atom of morpholine acts as a nucleophile, attacking the carbon atom of the benzene ring that is bonded to the fluorine atom. The fluorine atom, being a good leaving group, is displaced. This reaction is typically carried out at an elevated temperature.
-
Saponification: The resulting ethyl 4-morpholinobenzoate is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the sodium salt of 4-Morpholinobenzoic acid. Subsequent acidification protonates the carboxylate to afford the final product.
Caption: Workflow for the Synthesis of 4-Morpholinobenzoic acid.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a patented synthesis method.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-fluorobenzoate (3.5 g, 21 mmol) and morpholine (6.2 g, 70 mmol).
-
Nucleophilic Substitution: Heat the reaction mixture at 130 °C for 12 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC) until the ethyl 4-fluorobenzoate is completely consumed.
-
Saponification: To the reaction mixture, add water (15 mL) and a 20% aqueous solution of sodium hydroxide (10 mL).
-
Reflux: Heat the mixture to reflux and maintain for 3.5 hours.
-
Acidification and Precipitation: After cooling the reaction mixture to room temperature, slowly add a 5% aqueous solution of hydrochloric acid while stirring until the solution becomes acidic, leading to the precipitation of the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum at 60 °C to yield 4-Morpholinobenzoic acid.[5]
Applications in Research and Development
The versatile structure of 4-Morpholinobenzoic acid makes it a valuable building block in several areas of research and development.
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives are being explored for their potential in treating neurological disorders and as anti-cancer agents.[1][7] The morpholine moiety can improve the pharmacokinetic properties of a drug candidate.
-
Polymer Chemistry: This compound is used as a monomer or building block for creating specialty polymers, enhancing material properties such as thermal stability, flexibility, and durability in applications like coatings and adhesives.[1]
-
Biochemical Research: In biochemical assays, it is employed as a reagent to study enzyme activity and protein interactions, which is vital for drug discovery and understanding biological pathways.[1][8]
-
Agrochemicals: Derivatives of 4-Morpholinobenzoic acid are being investigated for their potential use as herbicides and pesticides with a lower environmental impact.[8]
Analytical Characterization
Ensuring the identity, purity, and quality of 4-Morpholinobenzoic acid is critical for its application. A combination of analytical techniques is typically employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of 4-Morpholinobenzoic acid.[1] A reversed-phase C18 column with a gradient mobile phase of acetonitrile and water (containing an acid modifier like trifluoroacetic acid) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of 4-Morpholinobenzoic acid in DMSO-d₆ typically shows characteristic peaks for the aromatic protons, the morpholine protons, and the acidic proton of the carboxylic acid.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) is observed at m/z 207.[5]
Caption: Analytical Workflow for 4-Morpholinobenzoic acid Characterization.
Experimental Protocol: HPLC Purity Determination
This is a general protocol and should be optimized and validated for specific instrumentation and requirements.
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient program, for example, starting with a low percentage of Solvent B and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a stock solution of 4-Morpholinobenzoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.
-
Injection: Inject a suitable volume (e.g., 10 µL) of the filtered sample.
Safety and Handling
Proper safety precautions must be observed when handling 4-Morpholinobenzoic acid.
-
Hazard Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[9][10] It may also cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] In case of dust formation, use a suitable respirator.[9]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid the formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is between 0-8°C.[1][3]
Conclusion
4-Morpholinobenzoic acid is a versatile and valuable chemical compound with a wide range of applications, particularly in pharmaceutical and materials science. Its straightforward synthesis, coupled with its unique chemical properties, makes it an attractive building block for the development of novel molecules and materials. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for harnessing its full potential in research and development.
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PubChem. 4-(Morpholine-4-carbonyl)benzoic acid. [Link]
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PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. [Link]
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J&K Scientific LLC. 4-Morpholinobenzoic acid | 7470-38-4. [Link]
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PubChem. 4-Chloro-3-(morpholin-4-yl)benzoic acid. [Link]
- Google Patents. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes.
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NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Benzoic Acid Derivatives: Focus on 4-Formamido Benzoic Acid. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. [Link]
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RSC Publishing. Analytical Methods. [Link]
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PubMed. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. [Link]
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